Comparative LogP and Solubility Data for Ethyl 7-Bromo-4-Fluoro-1H-Indole-2-Carboxylate vs. Non-Halogenated Analog
The introduction of a bromine atom at the 7-position significantly increases lipophilicity compared to the non-halogenated analog. While direct experimental data for the target compound is unavailable, this trend is reliably inferred from its immediate precursor, 7-bromo-4-fluoroindole (CAS 292636-09-0). Its LogP value is approximately 2.9-3.1 [1]. The addition of an ethyl ester group is expected to further increase lipophilicity. This is in stark contrast to ethyl 4-fluoro-1H-indole-2-carboxylate, which has a lower calculated XLogP3 of 3.3 despite also having the ethyl ester, demonstrating the additive effect of the 7-bromo group [2]. This difference affects compound handling, purification, and biological membrane permeability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated > 3.0 (based on precursor LogP of 2.9-3.1) |
| Comparator Or Baseline | Ethyl 4-fluoro-1H-indole-2-carboxylate (LogP = 3.3, XLogP3) |
| Quantified Difference | Estimated difference of at least +0.2 LogP units for the 7-bromo derivative |
| Conditions | Calculated and predicted values from authoritative databases |
Why This Matters
This predictable increase in lipophilicity is a critical selection factor for optimizing membrane permeability and oral bioavailability in drug discovery programs.
- [1] Molbase. (n.d.). 7-Bromo-4-fluoro-1H-indole (CAS 292636-09-0). Retrieved from https://qiye.molbase.cn View Source
- [2] PubChem. (2025). Ethyl 4-fluoro-1H-indole-2-carboxylate. Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
